molecular formula C18H30O11 B14738675 Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate CAS No. 5349-69-9

Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate

Cat. No.: B14738675
CAS No.: 5349-69-9
M. Wt: 422.4 g/mol
InChI Key: XHUYWFDCVCOMBF-UHFFFAOYSA-N
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Description

Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is a chemical compound with the molecular formula C18H30O11. It is known for its unique structure, which includes multiple ester and ether linkages, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate typically involves the esterification of 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid with propan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and stringent control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ether linkages in the compound allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate apart from similar compounds is its specific ester and ether linkages, which confer unique chemical properties and reactivity. These structural features make it particularly useful in applications requiring stable yet reactive intermediates .

Properties

CAS No.

5349-69-9

Molecular Formula

C18H30O11

Molecular Weight

422.4 g/mol

IUPAC Name

propan-2-yl 2-[2-[2-(1-oxo-1-propan-2-yloxypropan-2-yl)oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate

InChI

InChI=1S/C18H30O11/c1-11(2)26-15(19)13(5)28-17(21)24-9-7-23-8-10-25-18(22)29-14(6)16(20)27-12(3)4/h11-14H,7-10H2,1-6H3

InChI Key

XHUYWFDCVCOMBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OC(C)C

Origin of Product

United States

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